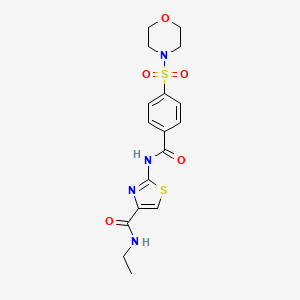

N-éthyl-2-(4-(morpholinosulfonyl)benzamido)thiazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-ethyl-2-(4-(morpholinosulfonyl)benzamido)thiazole-4-carboxamide is a chemical compound that is widely used in scientific research. It is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases.

Applications De Recherche Scientifique

Activité antitumorale et cytotoxique

Les thiazoles, y compris notre composé d'intérêt, ont démontré des propriétés antitumorales et cytotoxiques. Les chercheurs ont synthétisé une série d'arylidènehydrazides d'[acide [6-(4-bromophényl)imidazo[2,1-b]thiazol-3-yl]acétique] et ont évalué leur cytotoxicité sur des lignées cellulaires tumorales humaines. Notamment, un composé a présenté des effets puissants contre les cellules cancéreuses de la prostate .

Activité antimicrobienne

Les dérivés de thiazole ont été étudiés pour leur potentiel antimicrobien. Par exemple, le sulfathiazole, un médicament antimicrobien, contient un cycle thiazole. Les chercheurs ont exploré divers composés à base de thiazole pour leurs propriétés antibactériennes et antifongiques .

Activité anti-inflammatoire

Les thiazoles se sont révélés prometteurs en tant qu'agents anti-inflammatoires. Leur capacité à moduler les voies inflammatoires les rend pertinents dans le contexte du traitement des affections inflammatoires .

Activité antivirale

Certains dérivés de thiazole présentent une activité anti-VIH. Bien que des recherches supplémentaires soient nécessaires, ces résultats mettent en évidence le potentiel des thiazoles dans le développement de médicaments antiviraux .

Activité antihypertensive

Les thiazoles ont été étudiés pour leurs effets antihypertenseurs. Comprendre leur impact sur la régulation de la pression artérielle est crucial pour la santé cardiovasculaire .

Suppression de la COX et propriétés cytotoxiques

Dans une étude connexe, les chercheurs ont conçu et synthétisé de nouveaux dérivés de méthoxyphényl thiazole carboxamide. Ces composés ont été évalués pour leur activité de suppression de la cyclooxygénase (COX) et leurs effets cytotoxiques. Les inhibiteurs de la COX jouent un rôle crucial dans la gestion de la douleur et de l'inflammation .

Mécanisme D'action

Target of Action

The primary targets of N-ethyl-2-(4-(morpholinosulfonyl)benzamido)thiazole-4-carboxamide are the Plasmodium falciparum cysteine protease enzymes, falcipain 2 and falcipain 3 . These enzymes play a crucial role in the life cycle of the Plasmodium falciparum parasite, which is responsible for malaria .

Mode of Action

N-ethyl-2-(4-(morpholinosulfonyl)benzamido)thiazole-4-carboxamide interacts with its targets, falcipain 2 and falcipain 3, by binding to them . This binding inhibits the activity of these enzymes, disrupting the life cycle of the Plasmodium falciparum parasite .

Biochemical Pathways

The inhibition of falcipain 2 and falcipain 3 by N-ethyl-2-(4-(morpholinosulfonyl)benzamido)thiazole-4-carboxamide affects the biochemical pathways involved in the life cycle of the Plasmodium falciparum parasite . This results in the disruption of the parasite’s ability to proliferate and survive, thereby exerting an antimalarial effect .

Result of Action

The molecular and cellular effects of N-ethyl-2-(4-(morpholinosulfonyl)benzamido)thiazole-4-carboxamide’s action include the inhibition of falcipain 2 and falcipain 3 . This inhibition disrupts the life cycle of the Plasmodium falciparum parasite, preventing its proliferation and survival . As a result, the compound exhibits antimalarial activity .

Analyse Biochimique

Biochemical Properties

N-ethyl-2-(4-(morpholinosulfonyl)benzamido)thiazole-4-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes . The compound’s interaction with COX-2 is characterized by selective binding, which reduces the enzyme’s activity and subsequently decreases inflammation. Additionally, N-ethyl-2-(4-(morpholinosulfonyl)benzamido)thiazole-4-carboxamide may interact with other biomolecules, such as cell signaling proteins, further influencing biochemical pathways.

Cellular Effects

The effects of N-ethyl-2-(4-(morpholinosulfonyl)benzamido)thiazole-4-carboxamide on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling pathways like the NF-κB pathway, which plays a crucial role in immune response and inflammation . By inhibiting this pathway, the compound can reduce the expression of pro-inflammatory genes. Furthermore, N-ethyl-2-(4-(morpholinosulfonyl)benzamido)thiazole-4-carboxamide affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in energy production and utilization within the cell.

Molecular Mechanism

At the molecular level, N-ethyl-2-(4-(morpholinosulfonyl)benzamido)thiazole-4-carboxamide exerts its effects through specific binding interactions with biomolecules. The compound’s thiazole ring allows it to form stable complexes with target enzymes, leading to inhibition or activation. For instance, its binding to COX-2 involves interactions with the enzyme’s active site, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Additionally, the compound may influence gene expression by interacting with transcription factors, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-ethyl-2-(4-(morpholinosulfonyl)benzamido)thiazole-4-carboxamide have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its biochemical activity over extended periods . Degradation products may form under certain conditions, potentially altering its efficacy. Long-term studies have indicated that the compound can have sustained effects on cellular processes, including prolonged inhibition of inflammatory pathways and consistent modulation of gene expression.

Dosage Effects in Animal Models

The effects of N-ethyl-2-(4-(morpholinosulfonyl)benzamido)thiazole-4-carboxamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes and modulates cellular processes without causing significant toxicity . At higher doses, toxic effects may be observed, including adverse impacts on liver and kidney function. Threshold effects have been identified, where the compound’s efficacy plateaus beyond a certain dosage, indicating an optimal therapeutic window for its use.

Metabolic Pathways

N-ethyl-2-(4-(morpholinosulfonyl)benzamido)thiazole-4-carboxamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and subsequent elimination from the body . The compound’s metabolism may lead to the formation of active or inactive metabolites, influencing its overall biochemical activity. Additionally, the compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites within the cell.

Transport and Distribution

The transport and distribution of N-ethyl-2-(4-(morpholinosulfonyl)benzamido)thiazole-4-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as P-glycoprotein, influencing its intracellular concentration . Once inside the cell, the compound may bind to intracellular proteins, affecting its localization and accumulation. These interactions play a crucial role in determining the compound’s bioavailability and efficacy.

Subcellular Localization

N-ethyl-2-(4-(morpholinosulfonyl)benzamido)thiazole-4-carboxamide exhibits specific subcellular localization, which is essential for its activity. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . In the nucleus, the compound may interact with transcription factors and other nuclear proteins, influencing gene expression. In the mitochondria, it can affect metabolic processes and energy production, further modulating cellular function.

Propriétés

IUPAC Name |

N-ethyl-2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O5S2/c1-2-18-16(23)14-11-27-17(19-14)20-15(22)12-3-5-13(6-4-12)28(24,25)21-7-9-26-10-8-21/h3-6,11H,2,7-10H2,1H3,(H,18,23)(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZARGXNTVLDSKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)-sulfanyl]benzenecarboxylate](/img/structure/B2585873.png)

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide](/img/structure/B2585877.png)

![2-[5-(Trifluoromethyl)pyridin-2-yl]propanedinitrile](/img/structure/B2585882.png)

![3-(benzenesulfonyl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2585885.png)

![2-([1,1'-biphenyl]-4-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide](/img/structure/B2585886.png)

![5-(4-Methoxypyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2585888.png)

![7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one](/img/structure/B2585892.png)

![N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-8-methoxy-2-oxochromene-3-carboxamide](/img/structure/B2585894.png)